PR-104 metabolite M22 is a significant compound derived from the bioreductive prodrug PR-104, which is designed to target hypoxic tumor environments. Upon administration, PR-104 is rapidly converted in vivo to its active form, PR-104A, through metabolic processes. This compound then undergoes further reduction to generate DNA-crosslinking agents, specifically hydroxylamine (PR-104H) and amine (PR-104M) metabolites. These transformations are facilitated by one-electron reductases and aldo-keto reductase 1C3, particularly in hypoxic conditions typical of tumor microenvironments .
PR-104 metabolite M22 can be classified as a bioreductive prodrug. Its primary action mechanism involves the formation of DNA crosslinks that inhibit cellular replication and transcription, leading to cell death. This classification places it among other nitrogen mustard derivatives used in oncology .
The synthesis of PR-104 metabolite M22 involves several key steps:
The molecular formula of PR-104 metabolite M22 is C14H21BrN4O8S, with a molecular weight of 485.31 g/mol. Its structural characteristics include:
The compound features a complex arrangement that includes a bromoethyl group and multiple functional groups that contribute to its reactivity and biological activity.
PR-104 metabolite M22 participates in several key chemical reactions:
The mechanism of action for PR-104 metabolite M22 is centered around its ability to induce DNA crosslinking:
PR-104 metabolite M22 exhibits distinct physical properties relevant to its use:
The chemical properties include:
The compound's reactivity profile indicates potential interactions with biological macromolecules, emphasizing its role as an anticancer agent .
PR-104 metabolite M22 has several scientific applications:
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: